molecular formula C26H28N4O2S B2885657 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea CAS No. 850934-70-2

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea

Cat. No.: B2885657
CAS No.: 850934-70-2
M. Wt: 460.6
InChI Key: YQCCMQUQNZUFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and DNA Binding Studies

  • A study on a similar thiourea compound revealed its potential in molecular docking and DNA binding, indicating its relevance in cytotoxicity and computational quantum chemical studies. This compound demonstrated significant binding with B-DNA and showed cytotoxic nature against certain cell lines in MTT-assay (Mushtaque et al., 2016).

Synthesis of Novel Heterocycles

  • The synthesis of new pyrido thieno[2,3-d]pyrimidines and related heterocycles was achieved, showcasing the potential of using thiourea derivatives in creating novel chemical structures with possible pharmacological applications (El-Kashef et al., 2010).

Antioxidant and Antimicrobial Activity

  • Research on thiazolopyrimidine derivatives, produced through a reaction involving thiourea, demonstrated that some of these compounds have moderate to good antioxidant and antimicrobial activities. This indicates the potential of thiourea derivatives in developing new antimicrobial and antioxidant agents (Youssef & Amin, 2012).

Hypotensive Activity

  • A study involving the synthesis of ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, including thiourea compounds, assessed the hypotensive activity of these compounds, suggesting potential cardiovascular applications (Fazylov et al., 2016).

Cytotoxicity and Cell Cycle Analysis

  • Another related thiourea derivative was studied for its cytotoxicity and cell cycle analysis. The compound showed non-toxic nature against certain cell lines and was effective in arresting the cell cycle at specific phases, indicating its potential in cancer research (Mushtaque et al., 2017).

Antimicrobial Activities of Fused Derivatives

  • Fused derivatives of thiazoles synthesized using thiourea compounds were tested for antimicrobial activities against various bacterial and fungal isolates. This research underscores the significance of thiourea derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

Anti-proliferative Activity and Tumor Cell Selectivity

  • Thiophene derivatives, including those with methoxyphenyl components, demonstrated significant anti-proliferative activity and tumor cell selectivity, highlighting their potential in targeted cancer therapy (Thomas et al., 2017).

Properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-18-21(22-16-20(31-2)8-9-23(22)28-18)12-15-30(17-19-10-13-27-14-11-19)26(33)29-24-6-4-5-7-25(24)32-3/h4-11,13-14,16,28H,12,15,17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCCMQUQNZUFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=NC=C3)C(=S)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.